molecular formula C23H21N3O6 B11017043 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11017043
M. Wt: 435.4 g/mol
InChI Key: LSOYPQNNCCTVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives and coumarin derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps

    Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction.

    Introduction of Coumarin Moiety: The coumarin moiety can be introduced through an O-acylation reaction.

    Final Coupling Step: The final step involves coupling the quinazolinone core with the coumarin derivative through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl groups in the quinazolinone and coumarin moieties can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication . The coumarin moiety can inhibit enzymes involved in inflammation and cancer progression, such as carbonic anhydrase and microtubule polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the quinazolinone and coumarin moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H21N3O6/c1-14-9-22(28)32-20-11-16(4-5-17(14)20)31-12-21(27)25-15-3-6-19-18(10-15)23(29)26(13-24-19)7-8-30-2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,27)

InChI Key

LSOYPQNNCCTVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.